molecular formula C15H11FN2O5 B317296 N-{4-fluoro-3-nitrophenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-{4-fluoro-3-nitrophenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B317296
M. Wt: 318.26 g/mol
InChI Key: VEQKOWNIUMVGLZ-UHFFFAOYSA-N
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Description

N-{4-fluoro-3-nitrophenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a fluoro-nitrophenyl group and a benzodioxine ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-fluoro-3-nitrophenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions One common method includes the nitration of a fluoro-substituted aromatic compound followed by the formation of the benzodioxine ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{4-fluoro-3-nitrophenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The fluoro group can participate in nucleophilic substitution reactions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens and Lewis acids are employed.

Major Products

The major products formed from these reactions include amines, substituted aromatic compounds, and various derivatives depending on the specific reaction conditions.

Scientific Research Applications

N-{4-fluoro-3-nitrophenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-{4-fluoro-3-nitrophenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. This inhibition leads to oxidative stress, DNA damage, and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluoro-3-nitrophenyl)acetamide
  • 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide

Uniqueness

N-{4-fluoro-3-nitrophenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its benzodioxine ring, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it offers a broader range of applications and enhanced stability under various conditions .

Properties

Molecular Formula

C15H11FN2O5

Molecular Weight

318.26 g/mol

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C15H11FN2O5/c16-11-3-2-10(8-12(11)18(20)21)17-15(19)9-1-4-13-14(7-9)23-6-5-22-13/h1-4,7-8H,5-6H2,(H,17,19)

InChI Key

VEQKOWNIUMVGLZ-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]

Origin of Product

United States

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